![molecular formula C6H6N4 B1395991 [1,2,3]Triazolo[1,5-a]pyridin-4-amine CAS No. 697739-18-7](/img/structure/B1395991.png)
[1,2,3]Triazolo[1,5-a]pyridin-4-amine
Overview
Description
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . This class of compounds has been found in various structures important in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . They have been used as anticancer agents via the suppression of the ERK signaling pathway .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another common approach is the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .Molecular Structure Analysis
The ring system of [1,2,4]triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . The molecular structure and vibrational spectra of these compounds have been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Scientific Research Applications
Synthesis Methods
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Biological Activities
Compounds containing a triazole structure, such as “[1,2,3]Triazolo[1,5-a]pyridin-4-amine”, exhibit broad biological activities . These include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Pharmaceutical Applications
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .
Material Science Applications
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” has various applications in the material sciences fields . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Fatty Acid-Binding Proteins (FABPs) Targeting
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Vasodilators, Hypotensive, and Hypoglycemic Applications
Pyrazolo [4,3- b ]pyridine and triazolo [4,5- b ]pyridine derivatives are of interest for their various applications as vasodilators, hypotensive, hypoglycemic, anti-inflammatory, analgesic, antiasthmatic, antipyretic agents .
Anticancer Applications
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” has been shown to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells .
Antifungal Applications
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is found in commonly used antifungals in clinical application .
Mechanism of Action
Target of Action
The primary target of [1,2,3]Triazolo[1,5-a]pyridin-4-amine is the cyclooxygenase-2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .
Mode of Action
[1,2,3]Triazolo[1,5-a]pyridin-4-amine interacts with its target, the COX-2 receptor, by binding to its active site . This interaction inhibits the activity of COX-2, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation, making [1,2,3]Triazolo[1,5-a]pyridin-4-amine an effective anti-inflammatory agent .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in the symptoms of inflammation, such as pain and swelling .
Result of Action
The molecular effect of [1,2,3]Triazolo[1,5-a]pyridin-4-amine is the inhibition of COX-2, which leads to a decrease in prostaglandin production . On a cellular level, this results in a reduction of the inflammatory response . Therefore, the compound could potentially be used in the treatment of conditions characterized by inflammation.
properties
IUPAC Name |
triazolo[1,5-a]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBNRGVJLOWCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,3]Triazolo[1,5-a]pyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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